Cas no 2227817-26-5 (rac-3-(1R,2S)-2-aminocyclopropyl-2-bromo-6-methoxyphenol)

rac-3-(1R,2S)-2-aminocyclopropyl-2-bromo-6-methoxyphenol 化学的及び物理的性質
名前と識別子
-
- rac-3-(1R,2S)-2-aminocyclopropyl-2-bromo-6-methoxyphenol
- EN300-1935560
- rac-3-[(1R,2S)-2-aminocyclopropyl]-2-bromo-6-methoxyphenol
- 2227817-26-5
-
- インチ: 1S/C10H12BrNO2/c1-14-8-3-2-5(6-4-7(6)12)9(11)10(8)13/h2-3,6-7,13H,4,12H2,1H3/t6-,7+/m0/s1
- InChIKey: IBKPEFHIGKPLBX-NKWVEPMBSA-N
- SMILES: BrC1C(=C(C=CC=1[C@@H]1C[C@H]1N)OC)O
計算された属性
- 精确分子量: 257.00514g/mol
- 同位素质量: 257.00514g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 214
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 55.5Ų
rac-3-(1R,2S)-2-aminocyclopropyl-2-bromo-6-methoxyphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1935560-0.1g |
rac-3-[(1R,2S)-2-aminocyclopropyl]-2-bromo-6-methoxyphenol |
2227817-26-5 | 0.1g |
$1157.0 | 2023-09-17 | ||
Enamine | EN300-1935560-0.5g |
rac-3-[(1R,2S)-2-aminocyclopropyl]-2-bromo-6-methoxyphenol |
2227817-26-5 | 0.5g |
$1262.0 | 2023-09-17 | ||
Enamine | EN300-1935560-2.5g |
rac-3-[(1R,2S)-2-aminocyclopropyl]-2-bromo-6-methoxyphenol |
2227817-26-5 | 2.5g |
$2576.0 | 2023-09-17 | ||
Enamine | EN300-1935560-1.0g |
rac-3-[(1R,2S)-2-aminocyclopropyl]-2-bromo-6-methoxyphenol |
2227817-26-5 | 1g |
$1315.0 | 2023-06-02 | ||
Enamine | EN300-1935560-0.25g |
rac-3-[(1R,2S)-2-aminocyclopropyl]-2-bromo-6-methoxyphenol |
2227817-26-5 | 0.25g |
$1209.0 | 2023-09-17 | ||
Enamine | EN300-1935560-10.0g |
rac-3-[(1R,2S)-2-aminocyclopropyl]-2-bromo-6-methoxyphenol |
2227817-26-5 | 10g |
$5652.0 | 2023-06-02 | ||
Enamine | EN300-1935560-1g |
rac-3-[(1R,2S)-2-aminocyclopropyl]-2-bromo-6-methoxyphenol |
2227817-26-5 | 1g |
$1315.0 | 2023-09-17 | ||
Enamine | EN300-1935560-0.05g |
rac-3-[(1R,2S)-2-aminocyclopropyl]-2-bromo-6-methoxyphenol |
2227817-26-5 | 0.05g |
$1104.0 | 2023-09-17 | ||
Enamine | EN300-1935560-5g |
rac-3-[(1R,2S)-2-aminocyclopropyl]-2-bromo-6-methoxyphenol |
2227817-26-5 | 5g |
$3812.0 | 2023-09-17 | ||
Enamine | EN300-1935560-10g |
rac-3-[(1R,2S)-2-aminocyclopropyl]-2-bromo-6-methoxyphenol |
2227817-26-5 | 10g |
$5652.0 | 2023-09-17 |
rac-3-(1R,2S)-2-aminocyclopropyl-2-bromo-6-methoxyphenol 関連文献
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
rac-3-(1R,2S)-2-aminocyclopropyl-2-bromo-6-methoxyphenolに関する追加情報
Research Brief on rac-3-(1R,2S)-2-aminocyclopropyl-2-bromo-6-methoxyphenol (CAS: 2227817-26-5)
The compound rac-3-(1R,2S)-2-aminocyclopropyl-2-bromo-6-methoxyphenol (CAS: 2227817-26-5) has recently emerged as a molecule of significant interest in chemical biology and medicinal chemistry research. This chiral bromophenol derivative, featuring an aminocyclopropyl moiety, exhibits unique structural characteristics that make it a promising scaffold for drug discovery. Recent studies have focused on its potential as a building block for targeted covalent inhibitors and its role in modulating protein-protein interactions.
Structural analysis reveals that the compound's cyclopropylamine group provides constrained geometry that may enhance binding selectivity, while the bromophenol moiety offers opportunities for further functionalization. The presence of both hydrogen bond donor (amine) and acceptor (methoxy) groups in close proximity suggests potential for diverse molecular interactions. Current research efforts are exploring its application in developing kinase inhibitors, particularly against challenging targets in oncology and inflammatory diseases.
Recent synthetic approaches to rac-3-(1R,2S)-2-aminocyclopropyl-2-bromo-6-methoxyphenol have focused on optimizing yield and enantiomeric purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an improved asymmetric synthesis route with 78% yield and >95% ee, addressing previous challenges in stereocontrol during cyclopropanation. The methodology employs a chiral auxiliary-directed cyclopropanation followed by selective bromination, representing a significant advancement in the scalable production of this compound.
Biological evaluations have shown promising results in preliminary screens. The compound exhibits moderate inhibitory activity against several protein kinases (IC50 values ranging from 0.5-5 μM) and demonstrates unexpected selectivity for certain isoforms. Molecular docking studies suggest that the aminocyclopropyl group engages in key hydrogen bonding interactions with conserved residues in the ATP-binding pocket, while the bromophenol moiety occupies a hydrophobic region, providing a potential explanation for the observed selectivity patterns.
Current research directions include exploring structure-activity relationships through systematic modifications of the phenolic and cyclopropylamine moieties. Several analogs have shown improved potency (sub-micromolar IC50 values) while maintaining selectivity profiles. The compound's potential as a covalent inhibitor is being investigated through the introduction of electrophilic warheads at the bromine position, taking advantage of its strategic placement for targeted covalent modification.
From a drug development perspective, preliminary ADMET studies indicate favorable properties, including good metabolic stability in human liver microsomes (t1/2 > 60 minutes) and moderate membrane permeability (Papp = 8.2 × 10^-6 cm/s in Caco-2 assays). These characteristics, combined with the compound's synthetic tractability, position it as an attractive lead for further optimization in various therapeutic areas.
Future research directions will likely focus on expanding the compound's applications beyond kinase inhibition, particularly in targeting protein-protein interactions where the constrained geometry of the cyclopropylamine may provide unique advantages. Additionally, the development of enantioselective synthetic routes to access individual stereoisomers may uncover further biological differentiation and therapeutic potential.
2227817-26-5 (rac-3-(1R,2S)-2-aminocyclopropyl-2-bromo-6-methoxyphenol) Related Products
- 1431728-92-5(3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-ylamine)
- 2171426-38-1(2-methoxy-4-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid)
- 1806385-20-5(1-Chloro-3-(3-(difluoromethyl)-2-methylphenyl)propan-2-one)
- 1804369-17-2(Methyl 2-amino-3-(difluoromethyl)-6-methylpyridine-4-carboxylate)
- 1797182-25-2(1-(8-azabicyclo[3.2.1]oct-3-en-8-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one)
- 2138062-47-0(2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide)
- 318513-51-8(2,4-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide)
- 1207010-53-4(2-{[5-(4-methoxyphenyl)-1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide)
- 1099656-48-0(rel-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-ol)
- 1219982-07-6(3-2-(3-Isopropylphenoxy)ethylpiperidine Hydrochloride)




